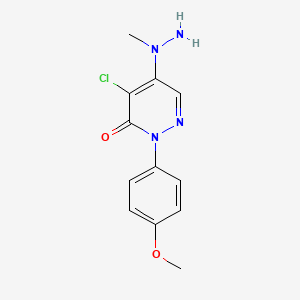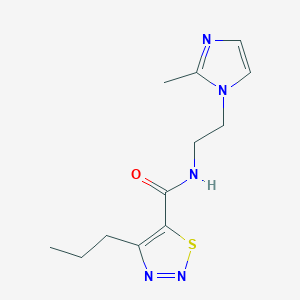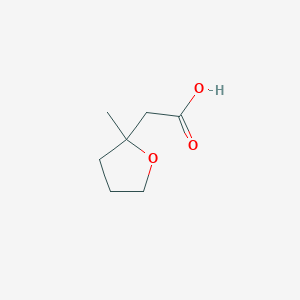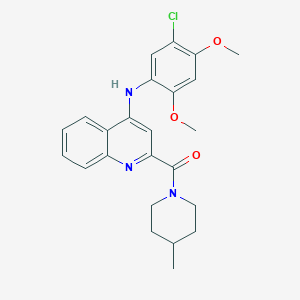
(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex multi-step processes, including reactions like ortho-lithiations, Friedlander quinoline synthesis, and [3+2] cyclocondensation reactions, demonstrating the intricate methods required to create such molecules (Kitson et al., 2010).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular geometry, conformations, and intermolecular interactions of similar compounds. Studies utilizing X-ray crystallography, B3LYP geometry, and energy calculations reveal the dihedral angles, conformer ratios, and intermolecular hydrogen bonds crucial for understanding the compound's structure (Revathi et al., 2015).
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of analogous molecules have shown a variety of reactions, including cyclocondensation and dehydrative cyclization, highlighting the reactivity and potential utility of such compounds in further chemical transformations (Harano et al., 2007).
Physical Properties Analysis
The physical properties of compounds within this family, such as melting points, boiling points, and solubility, can be determined through various spectroscopic and analytical methods. These properties are essential for understanding the compound's behavior in different environments and potential applications (Alizadeh & Roosta, 2018).
Chemical Properties Analysis
Chemical properties, including reactivity towards other chemicals, stability under various conditions, and potential for forming derivatives, are crucial for assessing the compound's applicability in chemical synthesis and industrial processes. Such properties can be explored through experimental and theoretical studies, including density functional theory (DFT) calculations and molecular docking studies, to predict interactions with biological molecules (Wu et al., 2021).
Applications De Recherche Scientifique
Radiosynthesis and Medicinal Applications
Kitson et al. (2010) developed a method for the carbon-14 radiosynthesis of a quinolin-2(1H)-one derivative, which might be structurally related to the compound of interest. This study highlights the potential of such compounds in medicinal chemistry, particularly in the development of new pharmaceuticals where the tracking of drug distribution within the body is crucial (Kitson et al., 2010).
Chemical Synthesis and Reactions
Harano et al. (2007) explored the reaction of certain quinolin-2-yl methanones with arylamines, leading to the formation of dihydroindolo[1,2-c]quinazoline derivatives. This study provides insight into the reactivity and potential applications of quinolin-2-yl methanones in synthetic organic chemistry, offering pathways to novel heterocyclic compounds (Harano et al., 2007).
Spectroscopic Properties and Materials Science
Al-Ansari (2016) investigated the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. The study provides valuable information on the electronic absorption, excitation, and fluorescence properties of these compounds, which could be relevant for applications in materials science, particularly in the development of fluorescent materials and sensors (Al-Ansari, 2016).
Antimicrobial and Anticancer Properties
Hafez et al. (2016) synthesized a series of pyrazole and pyrazolo[4,3-d]-pyrimidine derivatives, starting from compounds structurally similar to the one . These compounds exhibited significant antimicrobial and anticancer activities, suggesting the potential of quinolin-2-yl methanones in the development of new therapeutic agents (Hafez et al., 2016).
Crystallographic Studies
Revathi et al. (2015) conducted crystallographic studies on a compound comprising a (4-chlorophenyl)(piperidin-1-yl)methanone moiety, providing insights into the molecular structure and interactions of such compounds. This information is crucial for understanding the chemical behavior and potential applications of quinolin-2-yl methanones in various fields, including drug design and material science (Revathi et al., 2015).
Propriétés
IUPAC Name |
[4-(5-chloro-2,4-dimethoxyanilino)quinolin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3/c1-15-8-10-28(11-9-15)24(29)21-13-19(16-6-4-5-7-18(16)26-21)27-20-12-17(25)22(30-2)14-23(20)31-3/h4-7,12-15H,8-11H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJIHBNDDUZEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)
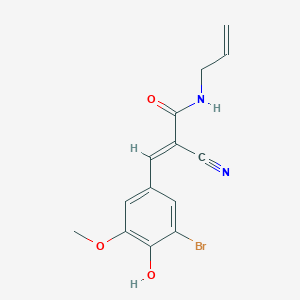
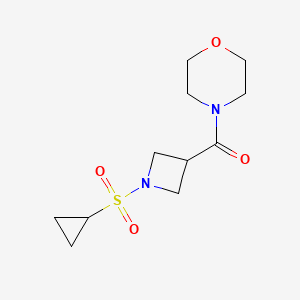
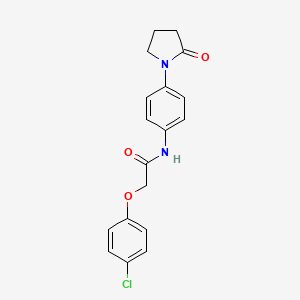
![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2495389.png)
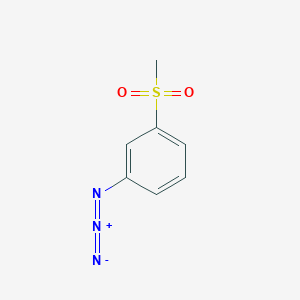
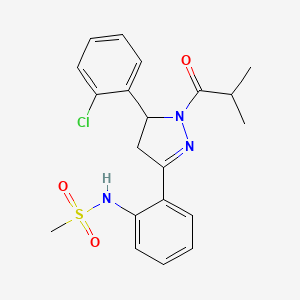
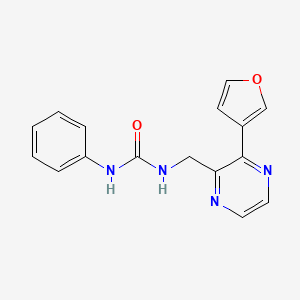
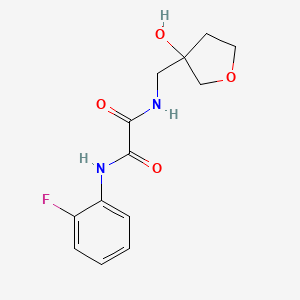
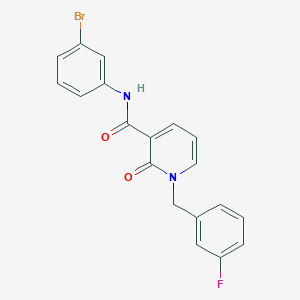
![1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2495397.png)
